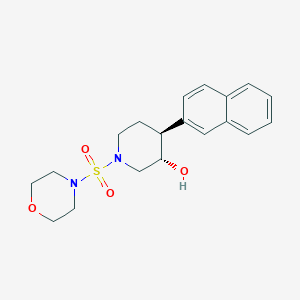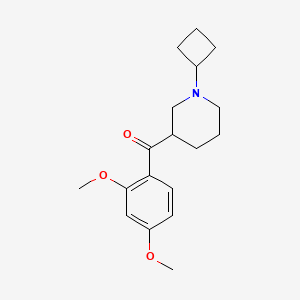![molecular formula C18H22N2O3 B3816949 1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-(tetrahydro-3-furanylmethyl)methanamine](/img/structure/B3816949.png)
1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-(tetrahydro-3-furanylmethyl)methanamine
Overview
Description
1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-(tetrahydro-3-furanylmethyl)methanamine is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is also known as MT-7 and has been shown to have promising effects in various fields of research, including neuroscience, cardiology, and oncology.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-(tetrahydro-3-furanylmethyl)methanamine is not fully understood. However, it is believed to act through the modulation of various signaling pathways in cells. For example, in neuroscience, MT-7 may act through the modulation of the NMDA receptor, which is involved in synaptic plasticity and memory formation. In cardiology, this compound may act through the modulation of ion channels involved in cardiac conduction.
Biochemical and Physiological Effects
1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-(tetrahydro-3-furanylmethyl)methanamine has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to increase synaptic plasticity and improve cognitive function. In cardiology, MT-7 has been shown to improve cardiac function and reduce the incidence of arrhythmias. In oncology, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-(tetrahydro-3-furanylmethyl)methanamine in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in cells. However, the limitations of using this compound include its relatively unknown mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-(tetrahydro-3-furanylmethyl)methanamine. In neuroscience, future research could focus on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, future research could focus on the potential use of MT-7 in the treatment of cardiac arrhythmias. In oncology, future research could focus on the potential use of this compound in the treatment of various types of cancer. Additionally, future research could focus on the development of more efficient and effective synthesis methods for this compound.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-(tetrahydro-3-furanylmethyl)methanamine has been extensively studied for its potential therapeutic applications. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, MT-7 has been shown to have anti-arrhythmic effects and may be useful in the treatment of cardiac arrhythmias. In oncology, this compound has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
properties
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-21-16-6-2-3-7-17(16)23-18-15(5-4-9-20-18)12-19-11-14-8-10-22-13-14/h2-7,9,14,19H,8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKKRODBNONJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=CC=N2)CNCC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0117823.P001 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R*,3R*)-3-[methyl(3-methylbutyl)amino]-1'-(2-pyrimidinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3816872.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B3816884.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[1-(3-isoxazolyl)ethyl]methylamine](/img/structure/B3816891.png)
![N-[2-(acetylamino)phenyl]-2-[2-(4-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3816900.png)
![N-[2-(4-methoxyphenyl)ethyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3816903.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3816912.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3816916.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B3816917.png)
![3-cyclopropyl-5-{[3-(2-methylphenoxy)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B3816932.png)

![methyl 5-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3816940.png)
![2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B3816943.png)
![N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3816945.png)